sodium;cyclohexanesulfinate
Description
Sodium cyclohexanesulfinate (C₆H₁₁SO₂Na) is a sulfinic acid salt characterized by a cyclohexane ring attached to a sulfinate group (R-SO₂⁻). While direct references to this compound are absent in the provided evidence, its properties can be inferred from analogous sulfinates and sulfonates. Sulfinates are potent reducing agents due to the sulfinic acid moiety, which donates electrons in redox reactions . The cyclohexane substituent likely enhances hydrophobicity compared to linear alkyl chains, influencing solubility and reactivity. Applications may include organic synthesis, polymer stabilization, or niche industrial processes requiring selective reduction.
Properties
IUPAC Name |
sodium;cyclohexanesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOSCBDFLPBMCB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium cyclohexanesulfinate can be synthesized through several methods. One common method involves the reaction of cyclohexylmagnesium bromide with sulfur dioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically include:
Temperature: Room temperature
Solvent: Anhydrous ether
Reagents: Cyclohexylmagnesium bromide, sulfur dioxide, sodium hydroxide
Another method involves the oxidation of cyclohexylthiol with hydrogen peroxide in the presence of sodium hydroxide. The reaction conditions include:
Temperature: 0-5°C
Solvent: Water
Reagents: Cyclohexylthiol, hydrogen peroxide, sodium hydroxide
Industrial Production Methods
In industrial settings, sodium cyclohexanesulfinate is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium cyclohexanesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanesulfonic acid.
Reduction: It can be reduced to cyclohexylthiol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Cyclohexanesulfonic acid
Reduction: Cyclohexylthiol
Substitution: Cyclohexyl derivatives
Scientific Research Applications
Sodium cyclohexanesulfinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for sulfinate-binding proteins.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium cyclohexanesulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate a pair of electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Sodium Hydroxymethylsulfinate (Rongalite)
- CAS No.: 149-44-0
- Structure : CH₃NaO₃S (hydroxymethyl group linked to sulfinate).
- Applications : Widely used in textiles for bleaching and as a reducing agent in free-radical polymerization .
- Key Differences : The hydroxymethyl group in Rongalite increases water solubility and reactivity compared to the hydrophobic cyclohexane group in sodium cyclohexanesulfinate.
Sodium Sulfosuccinates (e.g., Dihexyl Sodium Sulfosuccinate)
- CAS No.: 577-11-7
- Structure : Branched alkyl chains with sulfonate (-SO₃⁻) groups.
- Applications : Surfactants in pharmaceuticals and agrochemicals due to their emulsifying properties .
- Key Differences : Sulfonates (SO₃⁻) are weaker reducing agents than sulfinates (SO₂⁻) but exhibit superior surfactant behavior due to higher polarity .
Sodium Alkyl Sulfonates (e.g., Sodium Hexanesulfonate)
- CAS No.: 2832-45-3
- Structure : Linear alkyl chains with sulfonate groups.
- Applications : Ion-pairing agents in high-performance liquid chromatography (HPLC) for separating hydrophobic analytes .
- Key Differences : Linear sulfonates lack the cyclohexane ring’s steric hindrance, enhancing their utility in analytical chemistry.
Sodium Hexametaphosphate
Industrial and Research Relevance
- Reduction Efficiency : Sulfinates (e.g., Rongalite) outperform sulfonates in reducing nitro groups or stabilizing radicals, making them preferable in polymer chemistry .
- Hydrophobicity: Sodium cyclohexanesulfinate’s cyclohexane ring may enhance compatibility with non-polar substrates, a trait absent in linear sulfonates .
- Environmental Impact : Sulfosuccinates and alkyl sulfonates are biodegradable, whereas phosphates (e.g., sodium hexametaphosphate) pose eutrophication risks .
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